Propanedinitrile, [[(6-methyl-2-pyridinyl)amino]methylene]-
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Overview
Description
Propanedinitrile, [[(6-methyl-2-pyridinyl)amino]methylene]- is a chemical compound with the molecular formula C9H6N4 It is known for its unique structure, which includes a pyridine ring substituted with a methyl group and an amino group linked to a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanedinitrile, [[(6-methyl-2-pyridinyl)amino]methylene]- typically involves the reaction of 6-methyl-2-pyridinecarboxaldehyde with malononitrile in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Propanedinitrile, [[(6-methyl-2-pyridinyl)amino]methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a wide range of substituted derivatives.
Scientific Research Applications
Propanedinitrile, [[(6-methyl-2-pyridinyl)amino]methylene]- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Propanedinitrile, [[(6-methyl-2-pyridinyl)amino]methylene]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Malononitrile, methylene-: A related compound with a similar structure but lacking the pyridine ring.
Vinylidene cyanide: Another related compound with a different substitution pattern.
Uniqueness
Propanedinitrile, [[(6-methyl-2-pyridinyl)amino]methylene]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its pyridine ring and amino group make it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
51991-87-8 |
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Molecular Formula |
C10H8N4 |
Molecular Weight |
184.20 g/mol |
IUPAC Name |
2-[[(6-methylpyridin-2-yl)amino]methylidene]propanedinitrile |
InChI |
InChI=1S/C10H8N4/c1-8-3-2-4-10(14-8)13-7-9(5-11)6-12/h2-4,7H,1H3,(H,13,14) |
InChI Key |
ADLYXNQZYGSNAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)NC=C(C#N)C#N |
Origin of Product |
United States |
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